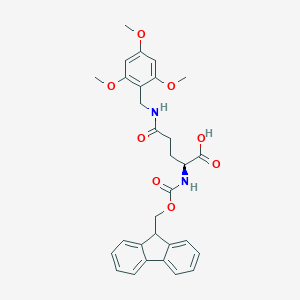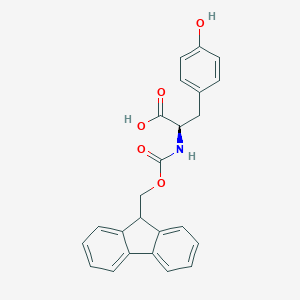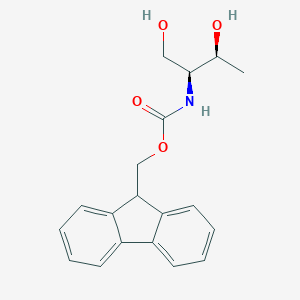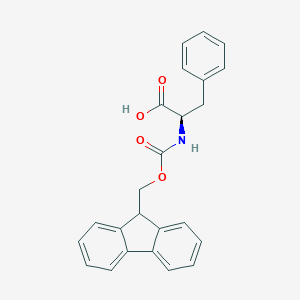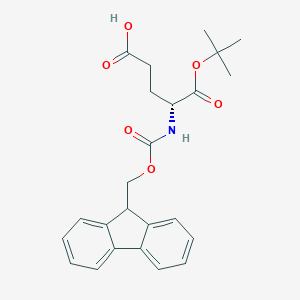
Fmoc-D-Glu-OtBu
Overview
Description
Fmoc-D-Glu-OtBu: is a derivative of glutamic acid, specifically N-(9-fluorenylmethyloxycarbonyl)-D-glutamic acid 5-tert-butyl ester. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group and the carboxyl group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Glu-OtBu typically involves the protection of the amino group of D-glutamic acid with a 9-fluorenylmethyloxycarbonyl (Fmoc) group and the protection of the carboxyl group with a tert-butyl (OtBu) ester. The process can be summarized as follows:
Protection of the Amino Group: The amino group of D-glutamic acid is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Protection of the Carboxyl Group: The carboxyl group is protected by esterification with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Esterification: The esterification of D-glutamic acid with tert-butyl alcohol using DCC or DIC as a dehydrating agent.
Fmoc Protection: The protection of the amino group with Fmoc chloride in the presence of a base.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-D-Glu-OtBu undergoes deprotection reactions to remove the Fmoc and OtBu groups. .
Substitution Reactions: The compound can undergo substitution reactions where the Fmoc group is replaced with other protecting groups or functional groups.
Common Reagents and Conditions:
Piperidine in DMF: Used for the removal of the Fmoc group.
TFA in DCM: Used for the removal of the OtBu group.
Major Products Formed:
Deprotected D-glutamic acid: After the removal of the Fmoc and OtBu groups, the major product is D-glutamic acid.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-D-Glu-OtBu is extensively used in the synthesis of peptides, particularly in SPPS, due to its ability to protect the amino and carboxyl groups during the synthesis process
Biology and Medicine:
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Metabolic Disorders: Research has utilized this compound in the synthesis of dual agonists for the treatment of metabolic disorders such as diabetes and obesity.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Fmoc-L-Glu-OtBu: Similar to Fmoc-D-Glu-OtBu but with the L-isomer of glutamic acid.
Fmoc-D-Gln-OtBu: A derivative of glutamine with similar protecting groups.
Fmoc-D-Asp-OtBu: A derivative of aspartic acid with similar protecting groups.
Uniqueness:
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWHXPXSPIIQZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109745-15-5 | |
| Record name | (4R)-5-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Fmoc-D-Glu(OtBu)-OH in the synthesis of Bacitracin A?
A1: Fmoc-D-Glu(OtBu)-OH serves as a protected building block for incorporating the D-glutamic acid residue at position 9 of the Bacitracin A peptide sequence []. The "Fmoc" group is a temporary protecting group for the alpha-amino function, preventing unwanted side reactions during synthesis. The "OtBu" group protects the side chain carboxylic acid of glutamic acid. These protecting groups are removed in the final stages of the synthesis to yield the desired Bacitracin A molecule.
Q2: Why is solid-phase synthesis preferred for Bacitracin A synthesis?
A2: The solid-phase synthesis approach offers several advantages for synthesizing complex peptides like Bacitracin A []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


